

An In-depth Technical Guide to m-PEG9-SH: Properties and Applications

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Compound of Interest

Compound Name: *m*-PEG9-SH

Cat. No.: B1453029

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This technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-thiol with nine repeating ethylene glycol units (**m-PEG9-SH**). It is intended for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their work. This document details the molecule's characteristics, provides experimental protocols for its common applications, and illustrates relevant workflows.

Core Physical and Chemical Properties

m-PEG9-SH is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol group. The PEG portion imparts hydrophilicity and biocompatibility, while the thiol group allows for specific conjugation to various substrates.

Structural and General Properties

Property	Value	Source
Chemical Name	2,5,8,11,14,17,20,23,26-nonaoxaoctacosane-28-thiol	[1]
Synonyms	m-PEG9-SH, mPEG9-SH	[1]
CAS Number	651042-84-1	[1]
Molecular Formula	C19H40O9S	[1]
Molecular Weight	444.58 g/mol	[1]
Exact Mass	444.2400	[1]
Appearance	White to off-white solid or viscous liquid (depending on purity and conditions)	[2][3]
Purity	Typically >95%	[1][4]

Solubility and Stability

Property	Details	Source
Solubility	Soluble in water and most organic solvents such as ethanol, chloroform, and DMSO.	[2] [3] [4]
Storage Conditions	For long-term storage, it is recommended to store at -20°C in a dry, dark environment. [1] [2] [4] For short-term storage, 0-4°C is suitable. [1] It is advised to avoid frequent freeze-thaw cycles. [4] For optimal stability, materials may be handled under an inert gas like argon. [2] [3]	
Shipping Conditions	Typically shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping. [1]	
Shelf Life	It is recommended to re-test the material after 6 months. [3]	

Reactivity and Applications

The terminal thiol (-SH) group is the primary site of reactivity for **m-PEG9-SH**, enabling its use in various bioconjugation and surface modification applications.

Thiol Reactivity

The sulfhydryl group of **m-PEG9-SH** exhibits high reactivity towards specific functional groups, making it a valuable tool for covalent modification of biomolecules and materials. Key reactions include:

- **Thiol-Maleimide Coupling:** The thiol group reacts specifically with maleimide groups at a pH range of 6.5-7.5 to form a stable, non-reversible thioether linkage.^[5] This is a widely used method for labeling proteins, peptides, and other biomolecules.^{[6][7]}
- **Gold Surface Functionalization:** The thiol group has a strong affinity for gold surfaces, facilitating the formation of self-assembled monolayers.^{[3][4]} This is commonly used to PEGylate gold nanoparticles (AuNPs) and gold films, which increases their stability, reduces non-specific binding, and enhances biocompatibility.^{[4][8]}
- **Reaction with Other Thiol-Reactive Groups:** The thiol group can also react with other functional groups such as iodoacetamides, pyridyl disulfides, and vinyl sulfones.^{[3][5]}

Common Applications

- **PEGylation:** The process of attaching PEG chains to molecules or surfaces. PEGylation with **m-PEG9-SH** can enhance the solubility and stability of proteins and peptides, and reduce their immunogenicity.^[4]
- **Drug Delivery:** Used in the development of drug delivery systems, where the PEG linker can improve the pharmacokinetic properties of a drug.
- **PROTAC Linkers:** **m-PEG9-SH** can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[9][10]}
- **Surface Modification:** Modification of surfaces to prevent non-specific protein adsorption in biomedical devices and diagnostic assays.^[4]
- **Bioconjugation:** Linking therapeutic agents, targeting ligands, or imaging agents to biomolecules.^[4]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving m-PEG-SH compounds, which are applicable to **m-PEG9-SH**.

Protocol for Thiol-Maleimide Coupling to a Protein

This protocol outlines the steps for conjugating a maleimide-containing molecule to a protein with available sulfhydryl groups.

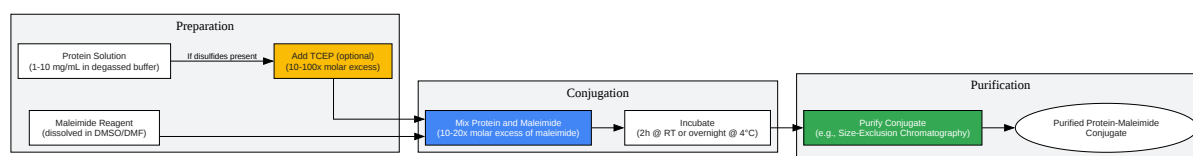
Materials:

- Protein with free thiol groups
- **m-PEG9-SH** (or other thiol-containing molecule if the protein is maleimide-activated)
- Maleimide-functionalized molecule (e.g., a fluorescent dye)
- Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; avoid thiol-containing buffers)[6][7]
- Reducing agent (optional, e.g., TCEP or DTT)
- Anhydrous DMSO or DMF
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. [6][7]
 - If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[11] Incubate for 20-30 minutes at room temperature.[11] If using DTT, it must be removed before adding the maleimide reagent, as it also contains a thiol group.
- Maleimide Reagent Preparation:
 - Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[6][7]
- Conjugation Reaction:

- Add a 10-20 fold molar excess of the maleimide reagent solution to the protein solution.
[11][12]
- Gently mix and incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[11][12]
- Purification:
 - Remove the excess, unreacted maleimide reagent and byproducts by purifying the protein conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.[6][7][12]



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Caption: Workflow for Thiol-Maleimide Protein Conjugation.

Protocol for Gold Nanoparticle (AuNP) Functionalization

This protocol describes a general method for functionalizing gold nanoparticles with **m-PEG9-SH**.

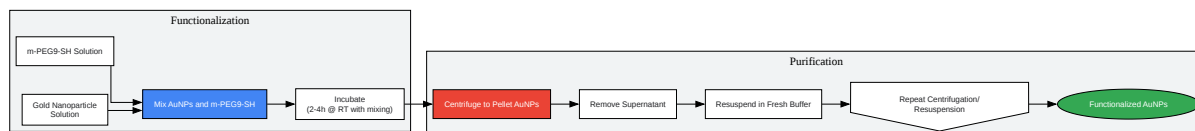
Materials:

- Gold nanoparticle solution
- **m-PEG9-SH**

- Buffer solution (e.g., water, PBS at pH 7-8)[13]
- Centrifuge

Procedure:

- **m-PEG9-SH** Solution Preparation:
 - Dissolve **m-PEG9-SH** in the buffer solution. The concentration will depend on the desired surface coverage of the AuNPs.
- Functionalization Reaction:
 - Add the **m-PEG9-SH** solution to the AuNP solution. A generous excess of the thiol compound is often used to ensure efficient binding.[13]
 - Incubate the mixture for 2-4 hours at room temperature with gentle mixing (e.g., end-over-end rotation).[13]
- Purification:
 - Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
 - Remove the supernatant containing excess, unbound **m-PEG9-SH**.
 - Resuspend the AuNP pellet in fresh buffer.
 - Repeat the centrifugation and resuspension steps multiple times to ensure the removal of all unbound **m-PEG9-SH**. [14]



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